molecular formula C16H18FNO4 B1379587 N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one CAS No. 1395493-11-4

N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one

Cat. No.: B1379587
CAS No.: 1395493-11-4
M. Wt: 307.32 g/mol
InChI Key: SQROSSWQELQNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one” is a compound that has been mentioned in the context of being a soluble epoxide hydrolase (sEH) inhibitor . sEH inhibitors are used for diseases related to cardiovascular disease .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

N-Boc-4-(4-Fluoro-benzoyl)-pyrrolidin-3-one and its derivatives have been instrumental in the synthesis of various pharmaceutical intermediates. For instance, it has been used in the synthesis of a fluorinated derivative of the Sigma-1 receptor modulator E1R, which involves ozonation and catalytic hydrogenation steps. This process leads to the formation of fluorinated E1R structural derivative, showcasing its utility in the synthesis of complex pharmaceutical compounds (Kuznecovs et al., 2020).

Conformational Analysis

The compound has also been used to synthesize conformationally constrained mimics of pyrrolidines. These synthesized compounds, such as N-acetylmethanopyrrolidine methyl ester and its derivatives, are critical in understanding the inherent bridge bias and subsequent heteroatom substituent effects on trans/cis amide preferences, which are fundamental in conformational analysis (Krow et al., 2011).

Enzymatic Activity Inhibition

N-Boc derivatives have been used in the synthesis of fused pyrrolidines, such as polysubstituted octahydropyrrolo[3,4-b]pyrroles, which inhibit the enzymatic activity of thrombin (factor IIA) in vitro, indicating its potential in the development of new therapeutic agents (Kudryavtsev et al., 2011).

Crystallographic and Conformational Analyses

This compound derivatives have been the subject of extensive crystallographic and conformational analyses. The structures of these compounds are confirmed using various spectroscopic methods and X-ray diffraction, providing insights into the molecular structures and their physicochemical properties. These studies are essential in understanding the molecular electrostatic potential and frontier molecular orbitals of the compounds, which are crucial in the design of new materials and pharmaceuticals (Huang et al., 2021).

Properties

IUPAC Name

tert-butyl 3-(4-fluorobenzoyl)-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-8-12(13(19)9-18)14(20)10-4-6-11(17)7-5-10/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQROSSWQELQNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133059
Record name 1-Pyrrolidinecarboxylic acid, 3-(4-fluorobenzoyl)-4-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-11-4
Record name 1-Pyrrolidinecarboxylic acid, 3-(4-fluorobenzoyl)-4-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-(4-fluorobenzoyl)-4-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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